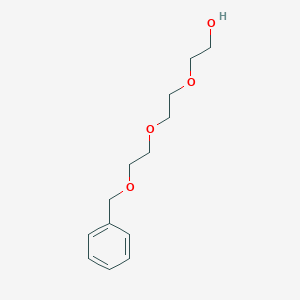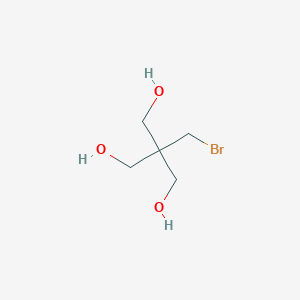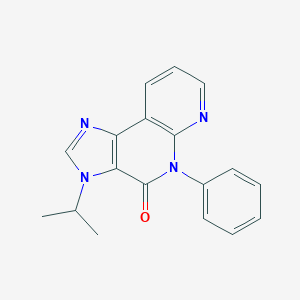
Triethylene Glycol Monobenzyl Ether
Overview
Description
Triethylene Glycol Monobenzyl Ether is a chemical compound that is derived from the reaction of triethylene glycol with benzyl chloride, resulting in the etherification of one of the hydroxyl groups of triethylene glycol. This compound is part of a larger family of polyether esters, which are known for their ability to form complex molecular structures and have applications in various fields, including material science and pharmaceuticals.
Synthesis Analysis
The synthesis of derivatives of this compound can be achieved through an oxymercuration reaction, as described in the research. This reaction involves the interaction between methyl acrylate and the monobenzyl ethers of mono-, di-, and triethylene glycol. The process is followed by a reduction step using sodium borohydride to yield the expected polyether esters . This method showcases the ability to manipulate the structure of triethylene glycol to create various derivatives with potential utility in the synthesis of complex organic molecules.
Molecular Structure Analysis
The molecular structure of this compound and its derivatives is characterized by the presence of ether and ester functional groups. These groups play a crucial role in the compound's reactivity and its ability to form larger, more complex structures. The research indicates that multicyclic poly(ether esters) can be synthesized from oligo(ethylene glycol)s and trimesoyl chloride, with triethylene glycol being a key component in this process . The resulting structures are characterized using techniques such as 1H NMR and MALDI-TOF mass spectrometry, which provide detailed information about the molecular composition and the arrangement of atoms within the compound.
Chemical Reactions Analysis
The chemical reactions involving this compound derivatives are complex and can lead to the formation of various products depending on the reaction conditions. For instance, the polycondensation of oligo(ethylene glycol)s with trimesoyl chloride can result in the formation of multicyclic poly(ether esters) without gelation under certain conditions . The ability to control the outcome of these reactions is essential for the synthesis of specific compounds with desired properties and functions.
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound and its derivatives are influenced by their molecular structure. The presence of ether and ester groups affects properties such as solubility, reactivity, and the ability to form gels or soluble multicycles. For example, the research shows that at certain concentrations, oligo(ethylene glycol)s can yield gels, while in other cases, soluble multicycles are obtained . These properties are significant when considering the practical applications of these compounds, such as their use as solvents or in the creation of materials with specific characteristics.
Scientific Research Applications
Synthesis and Polymer Research
- Ester and Amide Crown Ethers Synthesis : A study by Houghton and Southby (1989) demonstrated the use of monobenzyl ethers of triethylene glycol in oxymercuration reactions for producing polyether esters, which are pivotal in synthesizing various derivatives of ω-hydroxy and ω-amino acids (Houghton & Southby, 1989).
- Hydrophilic Functional Poly(propylene oxide) Copolymers : Schoemer and Frey (2012) utilized a monobenzyl-protected ethylene glycol initiator in the anionic random copolymerization process. This facilitated the introduction of hydroxyl groups at both ends of the polymer chain, leading to the production of hydrophilic, functional poly(propylene oxide) copolymers (Schoemer & Frey, 2012).
Chemical Properties and Toxicity
- Cytotoxicity of PEG Derivatives : A study by Liu et al. (2017) examined the cytotoxicity of various polyethylene glycol (PEG) derivatives, including triethylene glycol, revealing differences in their chemical and physical properties that might lead to potential toxicity (Liu et al., 2017).
Analytical Chemistry Applications
- Determination of Hydrophilic Ethers in Water : Stepien and Püttmann (2013) developed a method using coconut charcoal as a solid-phase extraction adsorbent for detecting hydrophilic ether species including triethylene glycol dimethyl ether in water (Stepien & Püttmann, 2013).
Safety and Hazards
Triethylene Glycol Monobenzyl Ether can cause eye and skin irritation. Ingestion may cause gastrointestinal irritation with nausea, vomiting, and diarrhea . Inhalation of a mist of this material may cause respiratory tract irritation . It is recommended to handle it in a well-ventilated place, wear suitable protective clothing, and avoid contact with skin and eyes .
Mechanism of Action
Target of Action
Triethylene Glycol Monobenzyl Ether, also known as triethyleneglycolmonobenzyl ether, is primarily used as a PROTAC linker . PROTACs (Proteolysis-Targeting Chimeras) are a class of molecules designed to degrade specific proteins within cells. They contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein .
Mode of Action
The compound interacts with its targets by exploiting the intracellular ubiquitin-proteasome system to selectively degrade target proteins . This interaction results in the alteration of protein levels within the cell, affecting cellular functions and potentially leading to therapeutic effects.
Biochemical Pathways
The primary biochemical pathway affected by this compound is the ubiquitin-proteasome system . This system is responsible for protein degradation within cells, and its manipulation can influence various downstream effects, including cell cycle regulation, DNA repair, and apoptosis.
Pharmacokinetics
As a peg-based compound, it is expected to have good solubility, which could potentially impact its bioavailability .
Result of Action
The primary result of this compound’s action is the selective degradation of target proteins . This can lead to various molecular and cellular effects, depending on the specific proteins targeted. For example, if the target protein is involved in disease progression, its degradation could potentially halt or reverse the disease state.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s stability could be affected by storage conditions Additionally, its action and efficacy could be influenced by the cellular environment, including the presence of specific target proteins and E3 ubiquitin ligases
properties
IUPAC Name |
2-[2-(2-phenylmethoxyethoxy)ethoxy]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20O4/c14-6-7-15-8-9-16-10-11-17-12-13-4-2-1-3-5-13/h1-5,14H,6-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVPHZILZNXDCNH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCCOCCOCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00371989 | |
| Record name | Triethylene Glycol Monobenzyl Ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00371989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
55489-58-2 | |
| Record name | Triethylene Glycol Monobenzyl Ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00371989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-{2-[2-(benzyloxy)ethoxy]ethoxy}ethan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![Ethanone, 1-[2,4,6-tris(methoxymethoxy)phenyl]-](/img/structure/B150651.png)






![Benzoic acid, 4-[(1-oxo-2-propenyl)amino]-, methyl ester (9CI)](/img/structure/B150668.png)


